2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
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Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S3/c1-9(23-15-16-7-8-22-15)12(20)17-14-19-18-13(24-14)10-5-3-4-6-11(10)21-2/h3-6,9H,7-8H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSOQQMXWROXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2OC)SC3=NCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.43 g/mol. The structure features a thiazole ring and a thiadiazole moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that thiadiazole derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Studies have shown that various thiadiazole derivatives can inhibit the growth of cancer cells. For instance, compounds similar to the one have demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) .
- Antimicrobial Properties : Thiadiazole derivatives have also been noted for their antimicrobial activity. The presence of sulfur in the structure contributes to this property, making it effective against various bacterial strains .
Anticancer Activity
A study focused on the anticancer properties of thiadiazole derivatives indicated that compounds with similar structures to our target compound showed significant inhibition of cell proliferation in several cancer types. The GI50 values (the concentration required to inhibit 50% of cell growth) for these compounds ranged from 0.74 to 10.0 μg/mL against various human cancer cell lines .
| Cell Line | GI50 Range (μg/mL) |
|---|---|
| A549 (Lung) | 3.29 |
| MCF-7 (Breast) | 10.0 |
| HCT116 (Colon) | 0.74 |
Antimicrobial Activity
Thiadiazole derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition |
| Escherichia coli | Moderate inhibition |
Case Studies
Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:
- Cancer Treatment : In a preclinical study involving xenograft models, a thiadiazole derivative exhibited a significant reduction in tumor size compared to control groups, suggesting promising anticancer potential .
- Infection Control : A clinical trial assessing the efficacy of a related thiadiazole compound in treating bacterial infections showed notable improvement in patient outcomes, supporting its use as an antimicrobial agent .
Preparation Methods
Thiadiazole Core Synthesis
The 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine intermediate is typically prepared via cyclization of thiosemicarbazides.
Method A: Hydrazide-Thiocyanate Cyclocondensation
- Reagents : 2-Methoxyphenyl isothiocyanate and hydrazine hydrate.
- Conditions : Reflux in ethanol (12 h, 78°C).
- Mechanism : Nucleophilic attack of hydrazine on the isothiocyanate, followed by intramolecular cyclization (Figure 1).
Method B: Microwave-Assisted Cyclization
Propanamide Linker Installation
Coupling the thiadiazole amine with 2-(chlorosulfanyl)propanoyl chloride requires careful activation.
Method C: Carbodiimide-Mediated Amidation
- Reagents : 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, 2-mercaptopropanoic acid, EDC, HOBt.
- Conditions : Room temperature, acetonitrile (24 h).
- Yield : 68–75% after column chromatography.
Method D: Direct Acylation
Thiazoline Sulfanyl Group Incorporation
The 4,5-dihydro-1,3-thiazol-2-ylsulfanyl moiety is introduced via nucleophilic substitution.
Method E: Thiol-Disulfide Exchange
- Reagents : 2-(Chlorosulfanyl)propanamide, 2-mercapto-4,5-dihydro-1,3-thiazole.
- Conditions : K₂CO₃, DMF, 50°C (4 h).
- Yield : 81%.
Method F: Oxidative Coupling
- Reagents : I₂, NaHCO₃.
- Conditions : Ethanol, reflux (2 h).
- Advantages : Avoids harsh bases; suitable for acid-sensitive substrates.
Comparative Analysis of Synthetic Routes
Table 1 summarizes critical parameters across methodologies.
| Step | Method | Reagents | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Thiadiazole formation | A | Hydrazine, isothiocyanate | Ethanol reflux | 72 | 95 |
| Thiadiazole formation | B | Microwave, CS₂ | 100°C, 20 min | 89 | 98 |
| Amidation | C | EDC/HOBt | RT, 24 h | 75 | 97 |
| Amidation | D | Propionyl chloride | DCM, 0°C→RT | 52 | 91 |
| Sulfanyl coupling | E | K₂CO₃, DMF | 50°C, 4 h | 81 | 96 |
| Sulfanyl coupling | F | I₂, NaHCO₃ | Ethanol reflux | 76 | 94 |
Optimization and Troubleshooting
Regioselectivity in Thiadiazole Formation
Amide Bond Hydrolysis
Sulfanyl Group Oxidation
- Issue : Disproportionation to disulfides during storage.
- Solution : Add 0.1% ascorbic acid as a stabilizer.
Analytical Characterization
Spectroscopic Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
